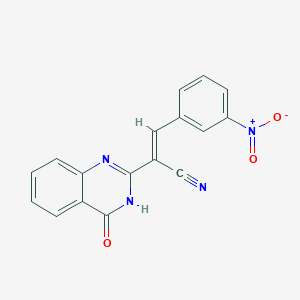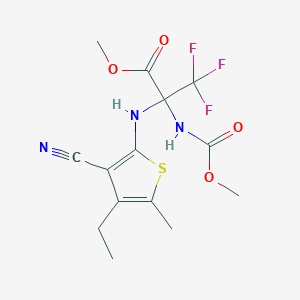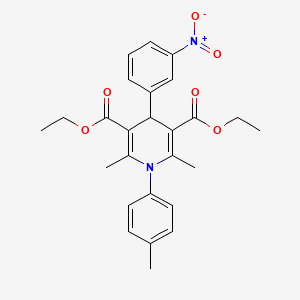
(2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-YL)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-ニトロフェニル)-2-(4-オキソ-3,4-ジヒドロキナゾリン-2-イル)プロプ-2-エンニトリルは、ニトロフェニル基、ジヒドロキナゾリノン部分、およびプロペンニトリル結合を含むユニークな構造を持つ複雑な有機化合物です。この化合物は、潜在的な生物活性と医薬品化学における用途により、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
(2E)-3-(3-ニトロフェニル)-2-(4-オキソ-3,4-ジヒドロキナゾリン-2-イル)プロプ-2-エンニトリルの合成には、通常、複数段階の有機反応が含まれます。一般的な合成経路には以下が含まれます。
ジヒドロキナゾリノン核の形成: この段階は、アントラニル酸と適切なアルデヒドまたはケトンを酸性または塩基性条件下で縮合させて、ジヒドロキナゾリノン構造を形成することがよくあります。
プロペンニトリル基の導入: 次に、ジヒドロキナゾリノン中間体を適切なニトリル化合物と反応させます。多くの場合、水素化ナトリウムまたは炭酸カリウムなどの塩基を使用して、プロペンニトリル結合の形成を促進します。
ニトロフェニル基の付加: 最後の段階には、フェニル環のニトロ化が含まれます。通常、硝酸などのニトロ化剤またはニトロ化混合物(硝酸と硫酸など)を使用します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、収率、純度、コスト効率の最適化を施し、より大規模に行われます。これには、連続フロー反応器、自動合成システム、結晶化またはクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: ニトロフェニル基は酸化反応を受け、ニトロ誘導体または他の酸化生成物を生成する可能性があります。
還元: ニトロ基は、パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムなどの還元剤を使用して、アミノ基に還元できます。
置換: この化合物は、特にニトロフェニルとキナゾリノン部分で、ハロゲンまたはアルキル化剤などの試薬を使用して、さまざまな置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 炭素上のパラジウムを用いた水素ガス、水素化ホウ素ナトリウム。
置換: ハロゲン(塩素、臭素など)、アルキル化剤(ヨウ化メチルなど)。
主な生成物
酸化: ニトロ誘導体、キナゾリノン酸化物。
還元: アミノ誘導体。
置換: ハロゲン化またはアルキル化誘導体。
科学研究への応用
化学
化学では、(2E)-3-(3-ニトロフェニル)-2-(4-オキソ-3,4-ジヒドロキナゾリン-2-イル)プロプ-2-エンニトリルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学反応と機構を探求できます。
生物学
生物学的には、この化合物は、創薬におけるファーマコフォアとしての可能性について研究されています。その構造的特徴は、酵素や受容体などの生物学的標的に相互作用する可能性を示唆しており、新しい治療薬を開発するための候補となっています。
医学
医薬品化学では、この化合物は、潜在的な治療効果について調査されています。特定の生物学的経路との相互作用に応じて、抗炎症、抗菌、または抗癌特性を示す可能性があります。
産業
産業的には、この化合物は、新素材の開発や、医薬品や農薬の合成における中間体として使用できます。
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
(2E)-3-(3-ニトロフェニル)-2-(4-オキソ-3,4-ジヒドロキナゾリン-2-イル)プロプ-2-エンニトリルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ニトロフェニル基は電子移動反応に関与する可能性があり、キナゾリノン部分はタンパク質結合部位と相互作用する可能性があります。これらの相互作用は、生物学的経路を調節し、化合物の観察された効果につながる可能性があります。
類似の化合物との比較
類似の化合物
- (2E)-3-(4-ニトロフェニル)-2-(4-オキソ-3,4-ジヒドロキナゾリン-2-イル)プロプ-2-エンニトリル
- (2E)-3-(3-ニトロフェニル)-2-(4-オキソ-3,4-ジヒドロキナゾリン-2-イル)プロプ-2-エン酸
- (2E)-3-(3-ニトロフェニル)-2-(4-オキソ-3,4-ジヒドロキナゾリン-2-イル)プロプ-2-エンアミド
独自性
類似の化合物と比較して、(2E)-3-(3-ニトロフェニル)-2-(4-オキソ-3,4-ジヒドロキナゾリン-2-イル)プロプ-2-エンニトリルは、独特の化学反応性と生物活性を付与する官能基の特定の組み合わせにより際立っています。ニトロフェニル基とキナゾリノン部分の両方の存在により、化学試薬や生物学的標的との多様な相互作用が可能になり、研究や産業用途において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- (2E)-3-(4-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enoic acid
- (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-(3-Nitrophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a nitrophenyl group and a quinazolinone moiety allows for diverse interactions with chemical reagents and biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C17H10N4O3 |
|---|---|
分子量 |
318.29 g/mol |
IUPAC名 |
(E)-3-(3-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H10N4O3/c18-10-12(8-11-4-3-5-13(9-11)21(23)24)16-19-15-7-2-1-6-14(15)17(22)20-16/h1-9H,(H,19,20,22)/b12-8+ |
InChIキー |
NOIFWKVMSUJBLK-XYOKQWHBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655194.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655195.png)
![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11655205.png)
![5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11655212.png)

![(6Z)-5-Imino-6-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11655219.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655225.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11655228.png)
![7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11655229.png)
![(5-Nitrobenzene-1,3-diyl)bis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11655238.png)
![9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655241.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11655251.png)
